2-(2-Methoxyphenoxy)-5-methylaniline
Description
2-(2-Methoxyphenoxy)-5-methylaniline is a substituted aniline derivative featuring a methoxyphenoxy group at the 2-position and a methyl group at the 5-position of the aromatic ring. This compound has been studied in pharmacological contexts, particularly as a structural motif in molecules with adrenoceptor binding affinity and antiarrhythmic activity . For instance, derivatives such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (compound 10) and its isomer (compound 11) demonstrated significant β1-adrenoceptor binding, highlighting the importance of the 2-(2-methoxyphenoxy)ethylamino moiety in modulating biological activity .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-12(11(15)9-10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBWRKTIPTJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276759 | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946715-72-6 | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenoxy)-5-methylaniline typically involves the reaction of 2-methoxyphenol with 2-chloro-5-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling reaction temperature, solvent choice, and purification steps such as recrystallization or chromatography to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenoxy)-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(2-Methoxyphenoxy)-5-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers and other materials with specialized properties
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
The pharmacological and physicochemical properties of 2-(2-Methoxyphenoxy)-5-methylaniline are influenced by its substituents. Below is a comparison with structurally related compounds:
Table 1: Structural Comparison
Substituent Effects on Activity
- Methoxy vs.
- Sulfonyl vs. Phenoxy: The ethylsulfonyl group in 5-(Ethylsulfonyl)-2-methoxyaniline confers strong electron-withdrawing effects, critical for VEGFR2 binding .
- Chlorine Substitution: The chlorine atom in 4-(5-Chloro-2-methoxy-phenoxy)-aniline enhances electrophilicity, favoring interactions with kinase active sites .
Biological Activity
2-(2-Methoxyphenoxy)-5-methylaniline is an organic compound with the molecular formula CHNO and a molecular weight of 229.27 g/mol. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities.
Enzyme Inhibition
One of the primary areas of investigation for this compound is its enzyme inhibition properties. Preliminary studies suggest that this compound may inhibit key enzymes involved in various biological pathways, including:
- Tyrosinase: This enzyme is crucial for melanin biosynthesis. Compounds that inhibit tyrosinase are often explored for their potential in treating hyperpigmentation disorders and as skin-whitening agents. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby reducing its activity.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. This is particularly relevant given the rising concern over antibiotic resistance. The compound has shown effectiveness against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, suggesting potential applications in cancer therapeutics. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate these pathways fully .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction: As mentioned, its interaction with tyrosinase is significant for its anti-melanogenic effects.
- Cell Signaling Modulation: The compound may influence various signaling pathways, potentially affecting cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death .
Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Enzyme Inhibition | Inhibits tyrosinase activity | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Activity Assessment
In a recent study assessing the antimicrobial efficacy of various compounds, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at specific concentrations, highlighting its potential as an alternative antimicrobial agent in clinical settings .
Case Study: Cancer Cell Line Proliferation
Another study investigated the effects of this compound on human cervical adenocarcinoma (HeLa) cells. The compound was found to significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest at the G1 phase. These findings suggest that this compound could be further explored for its anticancer properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
